Ibandronic Acid

Übersicht

Beschreibung

Ibandronate is a nitrogen-containing bisphosphonate used primarily to prevent and treat osteoporosis in postmenopausal women. It works by inhibiting bone resorption, thereby increasing bone mineral density and reducing the risk of fractures . Ibandronate was first described in the literature in 1993 as a treatment for bone loss in dogs .

Biochemische Analyse

Biochemical Properties

Ibandronic Acid plays a crucial role in biochemical reactions by inhibiting the activity of osteoclasts, the cells responsible for bone resorption. It binds to hydroxyapatite in bone, and during bone resorption, it is released and taken up by osteoclasts through endocytosis. Inside the osteoclasts, this compound interferes with the mevalonate pathway by inhibiting farnesyl pyrophosphate synthase. This inhibition prevents the prenylation of small GTPase signaling proteins, which are essential for osteoclast function and survival, leading to apoptosis of these cells .

Cellular Effects

This compound affects various types of cells and cellular processes. It primarily targets osteoclasts, reducing their activity and inducing apoptosis. This reduction in osteoclast activity leads to decreased bone resorption and increased bone density. Additionally, this compound has been shown to have direct antiproliferative effects on tumor cells, inhibiting their adhesion, invasion, and inducing apoptosis. It also affects cell signaling pathways, such as the mevalonate pathway, and influences gene expression related to osteoclast function and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its high affinity for hydroxyapatite in bone. Upon binding, it is released during bone resorption and taken up by osteoclasts. Inside the osteoclasts, this compound inhibits farnesyl pyrophosphate synthase in the mevalonate pathway. This inhibition prevents the prenylation of small GTPase signaling proteins, disrupting their function and leading to osteoclast apoptosis. This process effectively reduces bone resorption and maintains bone density .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is known for its long duration of action, with a half-life of up to 157 hours. Studies have shown that this compound remains stable and effective over extended periods, with its effects on bone resorption and osteoclast activity persisting for weeks to months. Long-term studies have demonstrated sustained increases in bone density and reductions in fracture risk with continued use of this compound .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it effectively inhibits bone resorption and increases bone density without significant adverse effects. At higher doses, this compound can cause toxic effects, including renal toxicity and gastrointestinal disturbances. Studies have shown that the therapeutic index of this compound is wide, allowing for effective treatment at doses that are well-tolerated in animal models .

Metabolic Pathways

This compound is not metabolized in humans and is predominantly eliminated unchanged in the urine. It binds to bone tissue, particularly at sites of active bone remodeling, and is released slowly over time. The compound’s interaction with the mevalonate pathway, specifically the inhibition of farnesyl pyrophosphate synthase, is a key aspect of its metabolic activity. This inhibition disrupts the prenylation of small GTPase signaling proteins, leading to reduced osteoclast activity and apoptosis .

Transport and Distribution

This compound is widely distributed throughout the body and is primarily localized to bone tissue. It binds to hydroxyapatite in bone and is released during bone resorption. The compound is transported to osteoclasts through endocytosis and is subsequently distributed within the cells. This compound’s high affinity for bone tissue ensures its targeted action and prolonged effects on bone resorption .

Subcellular Localization

Within osteoclasts, this compound is localized to endocytic vesicles and the cytosol. It is taken up by osteoclasts through fluid-phase endocytosis and released into the cytosol, where it exerts its inhibitory effects on the mevalonate pathway. This subcellular localization is crucial for its function, as it allows this compound to effectively inhibit farnesyl pyrophosphate synthase and induce osteoclast apoptosis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of ibandronate involves several key steps:

Synthesis of the Tertiary Amine: 3-N-methylaminopropionitrile is reacted with n-pentylbromide to form a tertiary amine.

Hydrolysis: The nitrile compound undergoes hydrolysis with hydrochloric acid to yield a β-alanine derivative.

Bis-phosphonylation: The β-alanine derivative is then bis-phosphonylated using phosphorus trichloride and phosphorous acid, followed by hydrolysis with water to produce ibandronic acid.

Formation of Ibandronate Sodium: The this compound is treated with sodium hydroxide and the solution is diluted with methanol to obtain ibandronate monosodium as a white crystalline solid.

Industrial Production Methods: The industrial production of ibandronate follows similar synthetic routes but is optimized for large-scale production. The process avoids the use of column chromatography, which is commonly used in laboratory settings, to increase yield and reduce production costs .

Types of Reactions:

Hydrolysis: Ibandronate undergoes hydrolysis during its synthesis to convert nitrile groups to carboxylic acids.

Bis-phosphonylation:

Neutralization: The final step involves neutralizing this compound with sodium hydroxide to form ibandronate sodium.

Common Reagents and Conditions:

Hydrochloric Acid: Used for hydrolysis.

Phosphorus Trichloride and Phosphorous Acid: Used for bis-phosphonylation.

Sodium Hydroxide: Used for neutralization.

Major Products:

This compound: An intermediate in the synthesis of ibandronate.

Ibandronate Sodium: The final product used in medical applications.

Wissenschaftliche Forschungsanwendungen

Ibandronat hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um das Verhalten von Bisphosphonaten zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf den Knochenstoffwechsel und die Osteoklastenaktivität.

Medizin: Wird hauptsächlich zur Behandlung von Osteoporose und zur Reduzierung des Frakturrisikos bei Frauen nach der Menopause eingesetzt. .

5. Wirkmechanismus

Ibandronat wirkt, indem es an Hydroxyapatit im Knochengewebe bindet. Wenn Osteoklasten Knochen resorbieren, führt die lokale Ansäuerung zur Freisetzung von Ibandronat, das dann von den Osteoklasten aufgenommen wird. Innerhalb der Osteoklasten hemmt Ibandronat den Mevalonat-Weg, was zu einem verminderten Knochenabbau und einer erhöhten KnochmineraIdichte führt .

Wirkmechanismus

Ibandronate is similar to other nitrogen-containing bisphosphonates such as:

- Zoledronic Acid

- Minodronic Acid

- Risedronic Acid

Uniqueness:

- Dosing Frequency: Ibandronate can be administered once a month orally or once every three months intravenously, offering flexibility in treatment regimens .

- Efficacy: It is effective in reducing the risk of vertebral fractures but has shown mixed results for nonvertebral fractures compared to other bisphosphonates .

Vergleich Mit ähnlichen Verbindungen

Ibandronat ähnelt anderen stickstoffhaltigen Bisphosphonaten wie:

- Zoledronsäure

- Minodronsäure

- Risedronsäure

Eindeutigkeit:

- Dosierungshäufigkeit: Ibandronat kann einmal im Monat oral oder einmal alle drei Monate intravenös verabreicht werden, was Flexibilität bei den Behandlungsschemata bietet .

- Wirksamkeit: Es ist wirksam bei der Reduzierung des Risikos von Wirbelkörperfrakturen, hat aber im Vergleich zu anderen Bisphosphonaten gemischte Ergebnisse bei nicht-Wirbelkörperfrakturen gezeigt .

Ähnliche Verbindungen:

- Alendronat

- Fosamax (Alendronat)

- Risedronat

- Zoledronsäure

Biologische Aktivität

Ibandronic acid is a potent nitrogen-containing bisphosphonate primarily used in the treatment of osteoporosis and to prevent skeletal complications in patients with bone metastases. Its biological activity is characterized by its ability to inhibit osteoclast-mediated bone resorption, thereby playing a crucial role in managing conditions associated with increased bone turnover.

This compound acts by inhibiting farnesyl pyrophosphate synthase, an enzyme critical for the mevalonate pathway, which is essential for osteoclast function. This inhibition leads to a decrease in osteoclast number and activity, resulting in reduced bone resorption and turnover. The compound has a high affinity for hydroxyapatite, allowing it to bind strongly to bone tissue, which prolongs its effects.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals that after administration, it rapidly binds to bone or is excreted via urine. The apparent terminal half-life varies widely but generally falls between 10-60 hours. Notably, this compound does not undergo significant metabolism in humans or animals, maintaining its efficacy throughout treatment periods.

| Parameter | Value |

|---|---|

| Terminal Half-Life | 10-60 hours |

| Protein Binding | ~87% at therapeutic concentrations |

| Clearance | 84-160 ml/min |

| Volume of Distribution | ≥ 90 L |

Osteoporosis Treatment

This compound has been shown to significantly reduce the risk of vertebral fractures in postmenopausal women. A systematic review indicated that adequate dosing effectively lowers the risk of both vertebral and nonvertebral fractures compared to placebo and other bisphosphonates.

- Efficacy Data:

- Vertebral Fractures: Strong evidence supports that this compound reduces the risk of vertebral fractures (RR 0.70; 95% CI 0.64-0.76).

- Nonvertebral Fractures: A meta-analysis found that once-monthly 150 mg oral ibandronate reduced the risk of nonvertebral fractures (RR 0.84; 95% CI 0.76-0.94) but showed no significant effect on hip fractures (RR 1.25; 95% CI 0.89-1.76) .

Skeletal Complications in Cancer Patients

In patients with breast cancer and bone metastases, this compound has demonstrated efficacy in reducing skeletal-related events (SREs). A phase III trial revealed that intravenous this compound (6 mg) significantly reduced the skeletal morbidity period rate compared to placebo.

- Skeletal Morbidity Data:

| Endpoint | Placebo (n=158) | This compound (6 mg) (n=154) | p-value |

|---|---|---|---|

| SMPR (per patient year) | 1.48 | 1.19 | p=0.004 |

| Number of SREs (per patient) | 3.64 | 2.65 | p=0.025 |

| Relative Risk | - | 0.60 | p=0.003 |

Safety Profile

While this compound is generally well-tolerated, it is associated with certain adverse effects, including:

- Osteonecrosis of the Jaw (ONJ): Particularly in patients receiving high doses for malignancy treatment.

- Gastrointestinal Effects: Such as nausea and esophageal irritation when taken orally.

A case report highlighted an instance of bisphosphonate-related osteonecrosis of the jaw induced by this compound, underscoring the need for dental evaluations prior to treatment initiation .

Eigenschaften

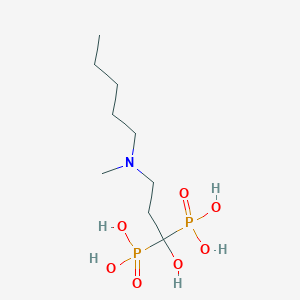

IUPAC Name |

[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H23NO7P2/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPBVHIBUJCELCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H23NO7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048340 | |

| Record name | Ibandronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ibandronate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014848 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble, 1.34e+01 g/L | |

| Record name | Ibandronate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00710 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ibandronate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014848 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Bisphosphonates are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis. Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act. Osteoclasts mediate resorption of bone. When osteoclasts bind to bone they form podosomes, ring structures of F-actin. Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption. Nitrogen containing bisphosphonates such as ibandronate are known to induce apoptosis of hematopoietic tumor cells by inhibiting the components of the mevalonate pathway farnesyl diphosphate synthase, farnesyl diphosphate, and geranylgeranyl diphosphate. These components are essential for post-translational prenylation of GTP-binding proteins like Rap1. The lack of prenylation of these proteins interferes with their function, and in the case of Rap1, leads to apoptosis. ibandronate also activated caspase-3 which contribute to apoptosis. | |

| Record name | Ibandronate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00710 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

114084-78-5 | |

| Record name | Ibandronate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114084-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibandronic acid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114084785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ibandronate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00710 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ibandronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonic acid, (1-hydroxy-3- (methylpentylamino)propylidene)bis- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IBANDRONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UMD7G2653W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ibandronate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014848 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

113-115 | |

| Record name | Ibandronate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00710 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Ibandronic Acid exert its therapeutic effect?

A1: this compound, a third-generation nitrogen-containing bisphosphonate, functions as a potent inhibitor of bone resorption. [, , ] It achieves this by targeting and inhibiting farnesyl pyrophosphate synthase within osteoclasts. [] This inhibition disrupts the mevalonate pathway, crucial for producing essential lipids like geranylgeranyl diphosphate, which are vital for osteoclast function. This disruption leads to osteoclast apoptosis and a subsequent reduction in bone resorption. [, ] Ultimately, this compound contributes to increased bone mineral density, decreased bone remodeling, and reduced bone pain associated with metastases or corticosteroid use. [, ]

Q2: What is the chemical structure of this compound?

A2: this compound is a bisphosphonate with the chemical name 3-(N-methyl-N-pentyl)amino-1-hydroxypropane-1,1-diphosphonic acid. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C9H23NO7P2. Its molecular weight is 359.24 g/mol. []

Q4: Are there any studies on this compound stability in different formulations?

A4: One study focused on developing an oral pharmaceutical composition of this compound with a high amount of cholecalciferol, aiming for stable incorporation and uniform distribution of both components. [] This emphasizes the importance of formulation strategies for this compound to ensure its stability and efficacy.

Q5: What are the primary clinical applications of this compound?

A5: this compound is widely used in the prevention and treatment of osteoporosis in postmenopausal women. [, , , ] It is also administered intravenously to manage hypercalcemia caused by malignancy. [] Studies have shown its effectiveness in reducing vertebral fractures in postmenopausal osteoporosis. []

Q6: Are there alternative administration routes for this compound besides the daily oral regimen?

A6: Yes, this compound is available in both oral and intravenous formulations, offering flexible dosing options for patients. [, , ] Once-monthly oral administration of this compound at a dose of 150 mg has been deemed effective in treating postmenopausal osteoporosis. [, ] Intravenously, a 3 mg dose administered every three months has demonstrated comparable efficacy. [] The availability of these simplified dosing regimens aims to enhance patient compliance and improve long-term clinical outcomes. []

Q7: Has this compound demonstrated efficacy in treating skeletal complications arising from malignancies other than breast cancer?

A7: Yes, research suggests that this compound can effectively manage bone metastases in multiple myeloma patients, aligning with its approval by the Indonesian national formulary for this purpose. []

Q8: Has this compound's efficacy been studied in pediatric populations with specific conditions?

A8: this compound has been investigated in children with severe systemic osteoporosis secondary to juvenile arthritis. Intravenous administration at a dose of 3 mg every 12 weeks demonstrated efficacy in improving bone mineral density and reducing pain. [] This highlights the potential of this compound in managing osteoporosis in specific pediatric populations. Additionally, this compound has shown promise in improving bone mineral density in children with cerebral palsy and spina bifida. [] Intravenous infusions of the drug led to improvements in bone mineral density, specifically in the lumbar spine and total body (excluding the head). []

Q9: Have there been comparisons between oral this compound and intravenous Zoledronic acid in managing bone metastases in breast cancer patients?

A10: Yes, a large-scale Phase III trial named ZICE directly compared oral this compound to intravenous Zoledronic acid in patients with bone metastases from breast cancer. [] While both treatments showed acceptable safety profiles and this compound demonstrated a similar delay in time to the first skeletal-related event (SRE), the trial concluded that oral this compound was inferior to Zoledronic acid in terms of overall SRE rate. []

Q10: What are the potential side effects associated with this compound use?

A11: While this compound is generally well-tolerated, it's crucial to be aware of potential side effects. Some individuals may experience upper gastrointestinal adverse events. [] Additionally, flu-like symptoms have been reported, particularly with monthly dosing. [] Monitoring for potential adverse events is crucial during treatment.

Q11: What analytical techniques are used to quantify this compound in pharmaceutical formulations?

A14: Several analytical methods have been developed for quantifying this compound in pharmaceutical formulations. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with indirect UV detection is a commonly employed technique. [] This method offers high sensitivity and accuracy for determining this compound concentrations. Other methods include RP-HPLC with RI detection for determining residual this compound in cleaning validation processes. []

Q12: Are there validated analytical methods for this compound analysis?

A15: Yes, validated HPLC methods have been developed to determine the levels of this compound in its active pharmaceutical ingredient (API) form and tablet dosage form. [] These methods are essential for quality control during manufacturing, ensuring the drug's purity, potency, and stability.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.